molecular formula C8H9Cl2FO B15202101 (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride

(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride

Cat. No.: B15202101
M. Wt: 211.06 g/mol
InChI Key: BQZTYKWMYRKSML-WREUKLMHSA-N
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Description

(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride is a synthetic organic compound that features a cyclopropane ring substituted with a chlorofluorovinyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Chlorofluorovinyl Group: This step involves the addition of a chlorofluorovinyl group to the cyclopropane ring. This can be achieved through a halogenation reaction using reagents such as chlorine and fluorine sources.

    Attachment of the Carbonyl Chloride Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the chlorofluorovinyl group can undergo addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while addition reactions may result in the formation of saturated compounds.

Scientific Research Applications

(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands. Its structural features may allow it to interact with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structural features, including the cyclopropane ring and the chlorofluorovinyl group, allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarboxylic acid
  • (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl bromide
  • (1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl fluoride

Uniqueness

(1R,3R)-3-[2-Chloro-2-fluorovinyl]-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9Cl2FO

Molecular Weight

211.06 g/mol

IUPAC Name

(1R,3R)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C8H9Cl2FO/c1-8(2)4(3-5(9)11)6(8)7(10)12/h3-4,6H,1-2H3/b5-3-/t4-,6-/m0/s1

InChI Key

BQZTYKWMYRKSML-WREUKLMHSA-N

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)Cl)/C=C(\F)/Cl)C

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(F)Cl)C

Origin of Product

United States

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